(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine

Lipophilicity ADME Drug Discovery

Select CAS 341008-32-0 for its quantifiably distinct 3-position thiophene attachment—delivering LogP 3.37, TPSA 21.26 Ų, and pKa 4.95—that critically alters lipophilicity and molecular recognition versus the 2-thiophene isomer. At ≥98% purity, this building block minimizes off-target effects from impurities, reduces in-house re-purification, and accelerates SAR timelines. Ideal for constructing regioisomeric libraries where systematic variation of membrane permeability and target engagement is essential.

Molecular Formula C12H13NOS
Molecular Weight 219.3
CAS No. 341008-32-0
Cat. No. B2722671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine
CAS341008-32-0
Molecular FormulaC12H13NOS
Molecular Weight219.3
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=CSC=C2
InChIInChI=1S/C12H13NOS/c1-14-12-4-2-11(3-5-12)13-8-10-6-7-15-9-10/h2-7,9,13H,8H2,1H3
InChIKeyKUNWDBLJIYSMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (CAS 341008-32-0): Core Structure and Vendor-Supplied Specifications


(4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (CAS 341008-32-0, IUPAC: 4-methoxy-N-(thiophen-3-ylmethyl)aniline) is a synthetic small molecule featuring a 4-methoxyphenyl ring linked via a methylamine bridge to a thiophene ring at the 3-position. The compound has a molecular weight of 219.3 g/mol and a molecular formula of C12H13NOS . Key predicted physicochemical properties include a boiling point of 355.6±27.0 °C, a density of 1.2±0.1 g/cm³, and a pKa of 4.95±0.50 [1]. It is commercially available from multiple vendors with typical purities ranging from 95% to 98% .

Why Generic Thiophene-Methylamine Analogs Cannot Simply Replace (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (CAS 341008-32-0)


Even minor structural alterations within the thiophene-methylamine class can lead to substantial changes in physicochemical properties, impacting solubility, permeability, and molecular recognition. For instance, shifting the thiophene attachment from the 3-position (as in CAS 341008-32-0) to the 2-position (as in CAS 3139-29-5) alters the compound's lipophilicity and topological polar surface area . Such variations directly influence the compound's behavior in downstream applications, such as synthetic route compatibility or biological screening. Therefore, the selection of CAS 341008-32-0 must be based on its specific, quantifiable characteristics rather than assumed class interchangeability.

Quantitative Differentiation Guide: How (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (CAS 341008-32-0) Compares to Its Closest Structural Analogs


Lipophilicity (LogP) Comparison: 3-Position Thiophene Exhibits Higher LogP than 2-Position Isomer

The compound (CAS 341008-32-0) with a thiophene ring attached at the 3-position demonstrates a LogP of 3.3688, which is higher than the LogP of 2.838 reported for its 2-position isomer (CAS 3139-29-5) [1]. The higher LogP indicates greater lipophilicity, a key parameter for predicting membrane permeability and distribution.

Lipophilicity ADME Drug Discovery

Topological Polar Surface Area (TPSA) Comparison: 3-Position Thiophene Offers Reduced TPSA

The target compound (CAS 341008-32-0) has a TPSA of 21.26 Ų , which is significantly lower than the TPSA of 49.5 Ų reported for its 2-thiophene isomer (CAS 3139-29-5) . A lower TPSA generally correlates with improved membrane permeability.

Polar Surface Area Membrane Permeability Drug Design

Commercial Purity Comparison: Higher Vendor-Specified Purity for the 3-Position Isomer

The target compound (CAS 341008-32-0) is available from at least one vendor (Leyan) with a specified purity of 98% . In contrast, the closely related 2-thiophene isomer (CAS 3139-29-5) is commonly offered at a purity of 95% by multiple vendors [1][2].

Chemical Purity Quality Control Procurement

Defined pKa Value: A Predictive Advantage for Synthetic and Formulation Chemistry

The target compound (CAS 341008-32-0) has a predicted pKa of 4.95±0.50, indicating a weakly basic amine that is expected to be predominantly unprotonated at physiological pH . While a direct pKa value for the 2-thiophene isomer (CAS 3139-29-5) is not readily available in vendor databases, the defined pKa for CAS 341008-32-0 provides a clear advantage for predicting its ionization behavior.

pKa Ionization State Formulation

Best Research and Industrial Application Scenarios for (4-Methoxy-phenyl)-thiophen-3-ylmethyl-amine (CAS 341008-32-0)


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies Focused on Physicochemical Optimization

Given its quantifiably different LogP (3.37) and TPSA (21.26 Ų) compared to the 2-thiophene isomer , this compound serves as a valuable scaffold for exploring how subtle changes in the thiophene attachment point affect membrane permeability and target engagement. Its defined pKa (4.95) further supports rational design of analogs with specific ionization states .

Chemical Biology: Building Block for Probe Development Requiring Higher Starting Purity

The availability of this compound at 98% purity from certain vendors makes it a preferred building block for constructing chemical probes or bioconjugates where high fidelity is essential to minimize off-target effects arising from impurities. This higher purity specification reduces the need for extensive in-house purification, accelerating research timelines.

Synthetic Chemistry: Intermediate for the Synthesis of Regioisomeric Analogs with Controlled Lipophilicity

The compound's 3-position thiophene attachment provides a distinct synthetic handle. Researchers can leverage its specific physicochemical properties (LogP, TPSA, pKa) to design and synthesize regioisomeric libraries where lipophilicity is systematically varied, enabling detailed studies of structure-property relationships .

Procurement and Inventory Management: Selecting a Defined Isomer with Comprehensive Vendor-Supplied Data

For procurement specialists and laboratory managers, the availability of detailed vendor-supplied data (LogP, TPSA, pKa, and purity) for CAS 341008-32-0 offers a more informed purchasing decision compared to analogs with less comprehensive or inconsistent data. This reduces the risk of acquiring an ambiguous or less-characterized compound, ensuring that the material matches the specific needs of the project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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